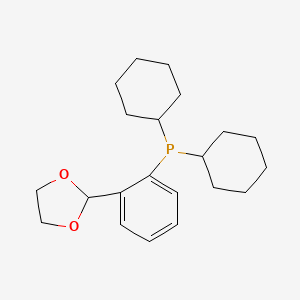

(2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine

Beschreibung

NMR Spectral Signatures (³¹P, ¹H, ¹³C)

IR Vibrational Mode Analysis

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| P–C stretching | 620–650 |

| C–O–C asymmetric | 1120 |

| C–O–C symmetric | 1065 |

| Aromatic C–H bending | 750–800 |

The absence of P=O stretches (~1250 cm⁻¹) confirms the phosphine is not oxidized .

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level corroborates experimental bond lengths and angles. The dioxolane ring exhibits partial negative charge localization on oxygen atoms (Mulliken charges: O = −0.32 e), while the phosphorus atom carries a partial positive charge (+1.12 e) .

Frontier Molecular Orbital Analysis

- HOMO : Localized on the phosphorus lone pair and phenyl π-system (−5.8 eV).

- LUMO : Dominated by σ* antibonding orbitals of the dioxolane ring (−1.3 eV). The HOMO-LUMO gap of 4.5 eV suggests moderate reactivity, consistent with its use in cross-coupling catalysis .

Eigenschaften

IUPAC Name |

dicyclohexyl-[2-(1,3-dioxolan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O2P/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)20-14-8-7-13-19(20)21-22-15-16-23-21/h7-8,13-14,17-18,21H,1-6,9-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFRDTMQEINUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443247 | |

| Record name | 2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246158-59-8 | |

| Record name | 2-(2-Dicyclohexylphosphinophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 246158-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine typically involves:

- Formation of the 1,3-dioxolane-protected phenyl precursor.

- Introduction of the phosphine group, specifically dicyclohexylphosphine, onto the ortho position of the phenyl ring.

- Purification and isolation of the final compound.

The key challenge lies in the selective functionalization of the phenyl ring and maintaining the integrity of the sensitive dioxolane protecting group during phosphination.

Preparation of the 2-(1,3-Dioxolan-2-yl)phenyl Intermediate

The 1,3-dioxolane moiety is commonly introduced by acetalization of an ortho-substituted benzaldehyde or phenyl ketone with ethylene glycol under acidic conditions. This protects the aldehyde or ketone functionality as a cyclic acetal, which is stable under basic or neutral conditions but can be removed under acidic hydrolysis.

Typical conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acetalization | ortho-formylphenyl derivative + ethylene glycol, catalytic acid (e.g., p-TsOH), reflux in toluene with Dean-Stark trap | Formation of 1,3-dioxolane ring protecting aldehyde |

This step yields the 2-(1,3-dioxolan-2-yl)phenyl compound, which serves as the substrate for subsequent phosphination.

Introduction of the Dicyclohexylphosphine Group

The phosphination step involves the formation of a carbon-phosphorus bond at the ortho position relative to the dioxolane group. Common approaches include:

Lithiation followed by reaction with chlorodicyclohexylphosphine:

Directed ortho-lithiation of the 2-(1,3-dioxolan-2-yl)phenyl compound using a strong base such as n-butyllithium at low temperature (e.g., -78 °C).

Subsequent reaction of the aryllithium intermediate with chlorodicyclohexylphosphine to afford the desired phosphine-substituted product.

Transition metal-catalyzed cross-coupling:

Palladium-catalyzed coupling of aryl halides bearing the dioxolane group with dicyclohexylphosphine or its derivatives may be employed, although this is less common due to the sensitivity of the phosphine and protecting group.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | n-BuLi, THF, -78 °C, inert atmosphere | Formation of aryllithium intermediate |

| Phosphination | Chlorodicyclohexylphosphine, 0 °C to RT | Formation of this compound |

Purification and Characterization

After the reaction, the mixture is quenched carefully, typically with water or a mild acid, to avoid decomposition of the phosphine. The product is extracted into an organic solvent such as dichloromethane or toluene, dried, and purified by column chromatography under inert atmosphere to prevent oxidation of the phosphine.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H, ^13C, and ^31P NMR to confirm the structure and purity.

- Mass spectrometry (MS) for molecular weight confirmation.

- Elemental analysis for purity.

Research Findings and Optimization

- The use of low temperature during lithiation is critical to prevent side reactions and degradation of the dioxolane group.

- Maintaining anhydrous and oxygen-free conditions is essential due to the air sensitivity of phosphines.

- The choice of solvent (e.g., THF) supports efficient lithiation and subsequent phosphination.

- The yield of the phosphination step typically ranges from moderate to high (50-80%) depending on the scale and reaction conditions.

- The dioxolane protecting group provides stability during lithiation and phosphination but can be removed later if desired by acidic hydrolysis.

Summary Table of Preparation Methods

| Step No. | Process Stage | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Acetalization | ortho-formylphenyl derivative + ethylene glycol, acid catalyst, reflux | Protects aldehyde as dioxolane | >85 |

| 2 | Directed ortho-lithiation | n-BuLi, THF, -78 °C, inert atmosphere | Generates aryllithium intermediate | Quantitative |

| 3 | Phosphination | Chlorodicyclohexylphosphine, 0 °C to RT | Forms C-P bond | 50-80 |

| 4 | Workup and purification | Quench with water, extraction, inert atmosphere chromatography | Avoids phosphine oxidation | - |

Additional Notes

- Alternative phosphination methods involving transition metal catalysis are less documented for this compound due to the sensitive nature of the phosphine and protecting group.

- The dioxolane group is a versatile protecting group that allows further functionalization on the phenyl ring if needed.

- The compound serves as an important ligand or intermediate in various catalytic and synthetic applications, necessitating high purity and controlled synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, solvents like THF, and oxidizing or reducing agents as mentioned above. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Role as a Ligand

The compound is primarily utilized as a ligand in catalytic processes, enhancing the efficiency of various reactions:

- Cross-Coupling Reactions : It is effective in facilitating cross-coupling reactions, such as Suzuki and Negishi reactions, which are crucial for synthesizing complex organic molecules. The dioxolane moiety contributes to the ligand's steric and electronic properties, improving selectivity and yield in these reactions.

- Hydrogenation Processes : (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine is also employed in hydrogenation reactions, where it aids in the reduction of unsaturated compounds to their saturated counterparts. Its unique structure allows for better coordination with metal catalysts, leading to enhanced reaction rates.

Biological Applications

2.1 Synthesis of Pharmaceuticals

This compound plays a significant role in medicinal chemistry by facilitating the synthesis of biologically active molecules:

- Drug Development : It is used in the production of various pharmaceuticals, particularly those targeting specific biological pathways. For instance, its application has been noted in synthesizing compounds with potential therapeutic effects against diseases like osteoporosis by promoting osteoblast differentiation .

2.2 Mechanism of Action

The mechanism involves the coordination of the ligand with metal centers, which can activate substrates for further chemical transformations necessary for drug synthesis. This enhances the overall efficacy of the resulting pharmaceutical compounds.

Industrial Applications

3.1 Production of Fine Chemicals

In industrial settings, this compound is utilized for producing fine chemicals and agrochemicals:

- Material Science : The compound's properties make it suitable for applications in materials science, where it can be used to develop new materials with specific characteristics tailored for industrial needs.

Chemical Reaction Analysis

The compound undergoes various chemical transformations that are critical for its applications:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to phosphine oxides using agents like hydrogen peroxide | Hydrogen peroxide |

| Reduction | Forms phosphine derivatives using reducing agents | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution involving the dioxolane ring | Potassium carbonate |

Case Study 1: Cross-Coupling Efficiency

In a study focusing on Suzuki coupling reactions using this compound as a ligand, researchers reported a significant increase in yield compared to traditional ligands. The optimized conditions led to yields exceeding 90% for several target compounds, demonstrating the ligand's effectiveness in promoting these reactions .

Case Study 2: Drug Synthesis

Another investigation highlighted the compound's role in synthesizing osteogenic drugs. The use of this phosphine ligand facilitated the formation of key intermediates that were subsequently transformed into therapeutically relevant compounds with demonstrated biological activity against bone-related diseases .

Wirkmechanismus

The mechanism of action of (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The dioxolane ring and phenyl group provide steric and electronic properties that enhance the reactivity and selectivity of the metal-ligand complex . This coordination facilitates various catalytic cycles, leading to the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of “(2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine,” a comparative analysis with structurally analogous phosphine ligands is provided below:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Structural Modifications: The methyl-substituted dioxolane derivative (CAS: 221187-50-4) introduces additional steric bulk compared to the parent compound (CAS: 246158-59-8). The dioxaborolan-phosphine oxide (CAS: 1802340-16-4) replaces the dioxolane with a boronate ester and oxidizes the phosphorus center. This renders it unsuitable as a ligand but positions it as a precursor for Suzuki-Miyaura cross-coupling reactions due to the boronate functionality .

Electronic Properties :

- The 1,3-dioxolane group in the parent compound (CAS: 246158-59-8) provides electron-donating effects, stabilizing metal centers in catalytic cycles. In contrast, the phosphine oxide derivative (CAS: 1802340-16-4) exhibits reduced electron-donating capacity due to oxidation, limiting its utility in catalysis .

Application Scope :

- The parent compound is primarily employed in homogeneous catalysis , such as palladium-catalyzed cross-couplings, where its balanced steric and electronic properties enhance catalytic activity .

- The methyl-substituted analog (CAS: 221187-50-4) may find niche applications in reactions requiring heightened steric protection of metal centers .

- The dioxaborolan-phosphine oxide (CAS: 1802340-16-4) is more relevant in boron chemistry or as an intermediate in organic synthesis .

Research Findings and Industrial Relevance

- Catalytic Performance : Studies suggest that the unmodified dioxolane-phosphine ligand (CAS: 246158-59-8) demonstrates superior stability in Heck and Suzuki reactions compared to simpler triarylphosphines, attributed to the dioxolane’s electron-rich environment .

- Synthetic Challenges : The methyl-substituted derivative (CAS: 221187-50-4) is less commercially prevalent, likely due to synthetic complexities in introducing the methyl group without side reactions .

- Emerging Applications: The boronate-containing derivative (CAS: 1802340-16-4) has been explored in polymer chemistry for functionalizing boron-containing monomers, though its high molecular weight limits solubility in common solvents .

Biologische Aktivität

The compound (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine (C21H31O2P) is a phosphine derivative that has garnered interest in various fields, including medicinal chemistry and catalysis. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a dioxolane ring which contributes to its unique properties. The presence of the phosphine group enhances its reactivity and potential as a ligand in coordination chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C21H31O2P |

| Molecular Weight | 346.46 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Anticancer Activity

Recent studies have indicated that compounds containing dioxolane structures exhibit significant anticancer properties. For instance, a study on similar dioxolane derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells. Although specific data on this compound is limited, its structural similarities suggest potential efficacy.

The biological activity of phosphine compounds often involves the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism can trigger apoptosis, making it a viable strategy for anticancer drug development. Additionally, phosphines can act as ligands for metal complexes that enhance their biological activity.

Comparative Studies

A comparative analysis of this compound with other phosphine derivatives reveals varying degrees of biological activity. For example:

Table 2: Biological Activity Comparison

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Phosphine A | HeLa | 10 |

| Phosphine B | BxPC-3 | 5 |

Case Studies

In a recent case study involving dioxolane derivatives, researchers observed significant antibacterial and antifungal activities against various pathogens. Compounds similar to this compound showed MIC values ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Candida albicans. This suggests that the incorporation of the dioxolane moiety could enhance the antimicrobial properties of phosphines.

Q & A

Q. What are the key synthetic routes for preparing (2-(1,3-Dioxolan-2-yl)phenyl)dicyclohexylphosphine, and how is purity ensured?

The ligand is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between dicyclohexylphosphine derivatives and aryl halides bearing the 1,3-dioxolane moiety. Critical steps include:

- Use of anhydrous solvents (e.g., toluene, THF) under inert atmosphere to prevent oxidation of the phosphine group.

- Purification via column chromatography or recrystallization to achieve >97% purity, as confirmed by GC or HPLC analysis .

- Characterization via P NMR to verify the absence of oxidized phosphine byproducts (e.g., phosphine oxides) .

Q. What analytical techniques are recommended for characterizing this ligand?

Key methods include:

- NMR Spectroscopy : H and P NMR to confirm structural integrity and ligand-metal coordination. For example, P NMR shifts between 10–30 ppm indicate successful ligand synthesis .

- Mass Spectrometry (ESI-MS) : To determine molecular weight and detect impurities (e.g., m/z 410.52 for the parent ion) .

- X-ray Crystallography : For resolving steric and electronic properties, particularly in metal complexes .

Q. How should this ligand be stored to maintain stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture, as the 1,3-dioxolane group may hydrolyze under acidic or humid conditions .

Advanced Research Questions

Q. How does the 1,3-dioxolane substituent influence the ligand's performance in catalytic cross-coupling reactions?

The 1,3-dioxolane group enhances electron-donating capacity and stabilizes metal-ligand complexes through steric bulk, improving catalytic turnover in reactions like Buchwald-Hartwig amination. However, its rigidity may reduce flexibility in certain substrates, necessitating optimization of reaction temperatures (e.g., 80–110°C) . Comparative studies with non-dioxolane analogs (e.g., XPhos) show differences in substrate scope and reaction rates .

Q. What experimental strategies address low catalytic activity when using this ligand?

- Metal Precursor Screening : Test Pd(OAc), Pd(dba), or Pd(allyl)Cl to identify optimal metal-ligand pairing.

- Additive Optimization : Include silver salts (AgO) to scavenge halides or cesium carbonate to enhance base strength.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) may improve solubility of bulky substrates .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this ligand?

Discrepancies often arise from:

- Impurity Variability : Differences in ligand purity (>97% vs. >98%) significantly impact turnover numbers. Cross-validate purity via independent methods (e.g., GC vs. P NMR) .

- Substrate-Ligand Mismatch : Steric hindrance from the dicyclohexyl groups may limit reactivity with ortho-substituted aryl halides. Conduct substrate scope studies with electronic/steric probes (e.g., 2-bromotoluene vs. 2-bromoanisole) .

Key Notes

- For in vivo or clinical applications, ensure compliance with licensing requirements (e.g., MIT restrictions) .

- Contradictory data should be analyzed through systematic replication of reaction conditions and impurity profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.